I(125)-Nasv
I(125)-Nasv
Brand Name:
Vulcanchem
CAS No.:
102976-56-7
VCID:
VC20785354
InChI:
InChI=1S/C52H62IN9O9/c1-6-48(68)25-29-26-51(47(67)71-5,41-31(15-21-61(27-29)28-48)30-11-8-9-12-35(30)57-41)34-23-33-37(24-38(34)70-4)60(3)44-50(33)17-22-62-20-10-16-49(7-2,43(50)62)45(65)52(44,69)46(66)56-19-18-55-42(64)32-13-14-36(58-59-54)39(53)40(32)63/h8-14,16,23-24,29,43-45,57,63,65,68-69H,6-7,15,17-22,25-28H2,1-5H3,(H,55,64)(H,56,66)/i53-2
SMILES:
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)O)O)CC)OC)C(=O)OC)O
Molecular Formula:
C52H62IN9O9
Molecular Weight:
1082 g/mol
I(125)-Nasv
CAS No.: 102976-56-7
Cat. No.: VC20785354
Molecular Formula: C52H62IN9O9
Molecular Weight: 1082 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102976-56-7 |
|---|---|
| Molecular Formula | C52H62IN9O9 |
| Molecular Weight | 1082 g/mol |
| IUPAC Name | methyl 13-[10-[2-[(4-azido-2-hydroxy-3-(125I)iodanylbenzoyl)amino]ethylcarbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
| Standard InChI | InChI=1S/C52H62IN9O9/c1-6-48(68)25-29-26-51(47(67)71-5,41-31(15-21-61(27-29)28-48)30-11-8-9-12-35(30)57-41)34-23-33-37(24-38(34)70-4)60(3)44-50(33)17-22-62-20-10-16-49(7-2,43(50)62)45(65)52(44,69)46(66)56-19-18-55-42(64)32-13-14-36(58-59-54)39(53)40(32)63/h8-14,16,23-24,29,43-45,57,63,65,68-69H,6-7,15,17-22,25-28H2,1-5H3,(H,55,64)(H,56,66)/i53-2 |
| Standard InChI Key | INDAMCROFGPLSO-WJXVBXJFSA-N |
| Isomeric SMILES | CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])[125I])O)O)O)CC)OC)C(=O)OC)O |
| SMILES | CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)O)O)CC)OC)C(=O)OC)O |
| Canonical SMILES | CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)O)O)CC)OC)C(=O)OC)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator